molecular formula C19H20N6O4S B10934267 2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide

2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide

Cat. No.: B10934267
M. Wt: 428.5 g/mol
InChI Key: VNGZTBRQXMUYJA-UHFFFAOYSA-N
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Description

2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide is a complex organic compound that features a pyrazole and pyrimidine moiety linked via a sulfanyl bridge to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrazole Moiety: This can be achieved through the cyclization of appropriate hydrazines with diketones or α,β-unsaturated carbonyl compounds.

    Synthesis of the Pyrimidine Ring: This involves the condensation of β-dicarbonyl compounds with amidines or guanidines.

    Thioether Formation: The pyrazole and pyrimidine intermediates are linked via a sulfanyl bridge using thiolating agents such as thiourea or thiols under basic conditions.

    Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids, sulfonation with fuming sulfuric acid, and halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for developing new drugs due to its unique structural features.

    Pharmaceuticals: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

    Materials Science: It can be used in the design of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can serve as a probe for studying biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole and pyrimidine moieties can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide is unique due to the combination of its pyrazole and pyrimidine moieties linked via a sulfanyl bridge, which is not commonly found in similar compounds. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H20N6O4S

Molecular Weight

428.5 g/mol

IUPAC Name

2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanyl-N-(4-methoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C19H20N6O4S/c1-4-24-10-14(12(2)23-24)15-7-8-20-19(22-15)30-11-18(26)21-16-6-5-13(29-3)9-17(16)25(27)28/h5-10H,4,11H2,1-3H3,(H,21,26)

InChI Key

VNGZTBRQXMUYJA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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